molecular formula C23H18ClN5O2S B2424900 N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904579-77-7

N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2424900
CAS No.: 904579-77-7
M. Wt: 463.94
InChI Key: FKUHTUVZCMOVHP-UHFFFAOYSA-N
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Properties

IUPAC Name

3-(benzenesulfonyl)-N-benzyl-7-chloro-N-methyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O2S/c1-28(15-16-8-4-2-5-9-16)21-19-14-17(24)12-13-20(19)29-22(25-21)23(26-27-29)32(30,31)18-10-6-3-7-11-18/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUHTUVZCMOVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Hydrazinobenzoic Acid

The triazoloquinazoline core is synthesized from 2-hydrazinobenzoic acid and dimethyl N-cyanodithioimidocarbonate in ethanol with triethylamine as a base. This forms 2-(methylsulfanyl)-triazolo[1,5-a]quinazolin-5-one, a key intermediate.

Procedure :

  • 2-Hydrazinobenzoic acid (10 mmol, 1.52 g) is added to dimethyl N-cyanodithioimidocarbonate (10 mmol, 1.46 g) in ethanol (20 mL) under ice-cooling.
  • Triethylamine (30 mmol, 3.03 g) is introduced, and the mixture is stirred at room temperature for 24 hours.
  • Acidification with HCl followed by recrystallization from ethanol yields the intermediate.

Mechanism : The reaction proceeds via nucleophilic attack of the hydrazine on the cyano group, followed by cyclization and elimination of methanethiol.

Chlorination at Position 7

Phosphorus Oxychloride-Mediated Chlorination

The lactam oxygen at position 7 is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux.

Optimized Conditions :

  • 2-(Methylsulfanyl)-triazoloquinazolin-5-one (1 equiv) is refluxed in POCl₃ (5 equiv) at 110°C for 6 hours.
  • Excess POCl₃ is removed under vacuum, and the residue is quenched with ice water to yield 7-chloro-2-(methylsulfanyl)-triazolo[1,5-a]quinazoline.

Key Data :

  • Reaction yield: 85–92%.
  • Purity (HPLC): >95% after recrystallization.

Sulfonylation at Position 3

Oxidation of Methylsulfanyl to Phenylsulfonyl

The methylsulfanyl group at position 3 is oxidized to phenylsulfonyl using hydrogen peroxide (H₂O₂) in acetic acid.

Procedure :

  • 7-Chloro-2-(methylsulfanyl)-triazoloquinazoline (1 equiv) is dissolved in glacial acetic acid.
  • 30% H₂O₂ (3 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours.
  • The product, 7-chloro-3-(phenylsulfonyl)-triazolo[1,5-a]quinazoline, is isolated via filtration and washed with cold water.

Reaction Monitoring :

  • FT-IR confirms sulfonyl group formation (S=O stretch at 1150–1300 cm⁻¹).
  • LC-MS shows [M+H]⁺ at m/z 352.1.

Purification and Quality Control

Column Chromatography

Crude product is purified using a gradient of ethyl acetate (10–40%) in hexane. Fractions are analyzed by TLC and combined based on purity.

Purification Table :

Crop No. Amount (g) Purity (%) Impurity RT 24.3 (%)
1 114.7 96.6 2.93
2 95.1 96.8 2.64
3 5.4 97.1 2.61

Metal Residue Analysis

Post-purification, inductively coupled plasma (ICP) analysis confirms low metal content:

  • Pd: <3.2 ppm
  • Zn: <0.5 ppm

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, H-8), 7.89–7.45 (m, 10H, aromatic), 4.72 (s, 2H, CH₂Ph), 3.32 (s, 3H, NCH₃).
  • ¹³C NMR : 162.1 (C-5), 141.8 (C-3), 135.2–126.3 (aromatic carbons), 54.1 (NCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 464.0941 [M+H]⁺ (calculated for C₂₃H₁₉ClN₅O₂S: 464.0938).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibits potent anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. Its structural modifications enhance its binding affinity to these targets, leading to reduced tumor growth in vitro and in vivo.
  • Case Studies : One study reported an IC50 value of less than 200 μM against various cancer cell lines, indicating significant cytotoxicity. The compound's derivatives were tested against U-937 and SK-MEL-1 cancer cells, demonstrating varied potency based on structural changes .

Proteomics Research

This compound is utilized in proteomics for its ability to selectively modify proteins through sulfonamide interactions. This property allows researchers to study protein functions and interactions in complex biological systems .

Enzyme Inhibition

The compound acts as an inhibitor for several enzymes involved in metabolic pathways. Studies have highlighted its role in modulating enzyme activity through competitive inhibition mechanisms. This application is particularly relevant for drug development targeting metabolic disorders .

Data Tables

Application Description References
Anticancer ActivityInhibits cancer cell proliferation; IC50 < 200 μM against multiple cell lines
Proteomics ResearchModifies proteins for functional studies
Enzyme InhibitionActs as a competitive inhibitor for key metabolic enzymes

Mechanism of Action

The mechanism of action of N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways and targets are subject to ongoing research, but it is believed to influence cellular processes through its unique chemical structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific triazoloquinazoline core, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its application in proteomics research further distinguish it from other similar compounds.

Biological Activity

N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 904579-77-7
  • Molecular Weight : 463.9 g/mol
  • Molecular Formula : C_{22}H_{22}ClN_{5}O_{2}S

Synthesis

The synthesis of this compound involves multiple steps typically including:

  • Formation of the triazole ring.
  • Introduction of the benzyl and methyl groups.
  • Sulfonylation with phenylsulfonyl chloride.

This multi-step synthesis is crucial for achieving the desired biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
  • Mechanism of Action :
    • Induction of apoptosis was observed through the modulation of apoptosis-related proteins such as Bcl-2 and caspase-3.
    • The compound significantly downregulated Bcl-2 expression while upregulating caspase-3 levels, suggesting a pro-apoptotic effect.
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction via Bcl-2 and caspase modulation
A54920Inhibition of cell proliferation

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preclinical models:

  • Cytokine Modulation : The compound reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.

Case Studies

  • Study on MCF-7 Cells :
    • In a controlled experiment, treatment with this compound resulted in a significant increase in apoptotic cell populations compared to untreated controls. The expression levels of Bcl-2 decreased by over 50%, while caspase-3 levels increased by five-fold.
  • Anti-inflammatory Activity :
    • In a separate study involving LPS-stimulated macrophages, the compound effectively inhibited the production of inflammatory mediators and cytokines. This suggests potential utility in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine?

  • Methodology : The synthesis involves cyclization of azide intermediates with activated methylene compounds. For example, thieno[3,2-e]triazolopyrimidines (structurally analogous) were synthesized via base-catalyzed cycloaddition of azides derived from alkyl aminothiophenes . Key challenges include controlling regioselectivity and avoiding side reactions from moisture-sensitive intermediates. Use inert atmospheres (argon/nitrogen) and anhydrous solvents to stabilize reactive intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • ¹H-NMR : Resolve substituent positions (e.g., benzyl protons at δ 4.78 ppm as a doublet, J = 5.8 Hz) .
  • IR Spectroscopy : Identify sulfonyl groups (S=O stretch at ~1360–1160 cm⁻¹) and triazole rings (C=N stretches near 1600 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks for similar compounds range from 350–450 m/z) .
  • Elemental Analysis : Validate purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :

  • Storage : Keep in airtight containers (P404) at 2–8°C (P411 + P235) to prevent degradation .
  • Handling : Use explosion-proof equipment (P241) and anti-static tools (P243) to mitigate combustion risks (H228). Wear nitrile gloves, goggles, and N95 masks (P280) to avoid dermal/ocular exposure (H314) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via licensed hazardous waste facilities (P501) .

Advanced Research Questions

Q. How can structural modifications enhance the anticancer activity of this compound?

  • Methodology :

  • Bioisosteric Replacement : Replace the phenylsulfonyl group with thieno motifs (e.g., thieno[2,3-e]triazolopyrimidines showed 81.85% growth inhibition in renal cancer UO-31 cells vs. 100.20% for quinazolines) .
  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 7 to improve target binding. For example, trifluoromethyl groups in pyrazolo[1,5-a]pyrimidines enhanced selectivity for kinase inhibition .
  • Data-Driven Design : Use NCI-60 screening data (10⁻⁵ M single-dose) to prioritize modifications based on cell line-specific responses (e.g., melanoma vs. renal cancer) .

Q. How should researchers resolve contradictions in bioactivity data across different cancer cell lines?

  • Case Study : In NCI screens, thieno[3,2-e]triazolopyrimidines showed selective activity (GP = 32% in leukemia CCRF-CEM vs. 98% in ovarian OVCAR-3), while quinazolines had lower potency .
  • Methodology :

  • Mechanistic Profiling : Conduct kinase inhibition assays or apoptosis markers (e.g., caspase-3 activation) to identify primary targets.
  • Resistance Testing : Compare ATP-binding cassette (ABC) transporter expression in resistant vs. sensitive cell lines .
  • Statistical Validation : Use ANOVA with post-hoc tests (p < 0.05) to confirm significance of growth inhibition differences .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Methodology :

  • Molecular Docking : Simulate binding to homology-modeled kinases (e.g., EGFR or VEGFR2) using AutoDock Vina. Prioritize poses with ΔG < -8 kcal/mol .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å) .
  • QSAR Modeling : Develop regression models correlating logP and polar surface area (PSA) with IC₅₀ values from published triazolopyrimidines .

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